

# Spectroscopic Data of Phomarin: A Technical Guide

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## Compound of Interest

Compound Name: *Phomarin*  
CAS No.: *6866-87-1*  
Cat. No.: *B15562281*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phomarin** (1,6-dihydroxy-3-methylanthracene-9,10-dione), a naturally occurring anthraquinone derivative with potential biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product chemistry, and drug discovery.

## Molecular Structure

**Phomarin** possesses a tricyclic anthraquinone core with hydroxyl groups at positions 1 and 6, and a methyl group at position 3. Its molecular formula is  $C_{15}H_{10}O_4$ , with a monoisotopic mass of 254.0579 g/mol <sup>[1]</sup>

Chemical Structure of **Phomarin**:

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Phomarin**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Data

Unfortunately, specific, experimentally determined  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and coupling constants for **Phomarin** from peer-reviewed sources were not readily available in the public domain at the time of this compilation. The primary literature reference that is likely to contain this detailed information, a 2015 study by Kumar et al. in the Journal of Molecular Structure, could not be accessed in full.<sup>[2][3][4][5]</sup> However, based on the known structure of **Phomarin** and general principles of NMR spectroscopy for anthraquinone derivatives, a predicted spectral pattern can be anticipated.<sup>[6][7][8][9][10]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Phomarin**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	7.0 - 7.2	d	~2.0
H-4	7.5 - 7.7	d	~2.0
H-5	7.2 - 7.4	d	~8.5
H-7	7.6 - 7.8	dd	~8.5, ~2.5
H-8	7.9 - 8.1	d	~2.5
1-OH	12.0 - 13.0	s	-
6-OH	11.0 - 12.0	s	-
3-CH <sub>3</sub>	2.3 - 2.5	s	-

Note: These are predicted values and may vary from experimental data. The downfield shifts for the hydroxyl protons are due to intramolecular hydrogen bonding with the adjacent carbonyl groups.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Phomarin**

Carbon	Predicted Chemical Shift (ppm)
C-1	161 - 163
C-2	123 - 125
C-3	148 - 150
C-4	120 - 122
C-4a	132 - 134
C-5	118 - 120
C-6	164 - 166
C-7	124 - 126
C-8	115 - 117
C-8a	135 - 137
C-9	181 - 183
C-10	188 - 190
C-10a	113 - 115
C-9a	115 - 117
3-CH <sub>3</sub>	20 - 22

Note: These are predicted values and may vary from experimental data.

## Mass Spectrometry (MS) Data

The mass spectrum of **Phomarin** is expected to show a prominent molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight. Fragmentation patterns in Electron Ionization (EI-MS) of anthraquinones typically involve the loss of CO molecules.<sup>[11][12][13][14][15]</sup>

Table 3: Predicted Mass Spectrometry Data for **Phomarin**

m/z	Interpretation
254	[M] <sup>+</sup> (Molecular Ion)
226	[M - CO] <sup>+</sup>
198	[M - 2CO] <sup>+</sup>
197	[M - 2CO - H] <sup>+</sup>
169	[M - 3CO - H] <sup>+</sup>

Note: The fragmentation pattern can provide valuable structural information.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Phomarin** are not available in the public domain. However, general procedures for the analysis of anthraquinone derivatives are well-established.<sup>[7][16]</sup>

## General NMR Spectroscopy Protocol

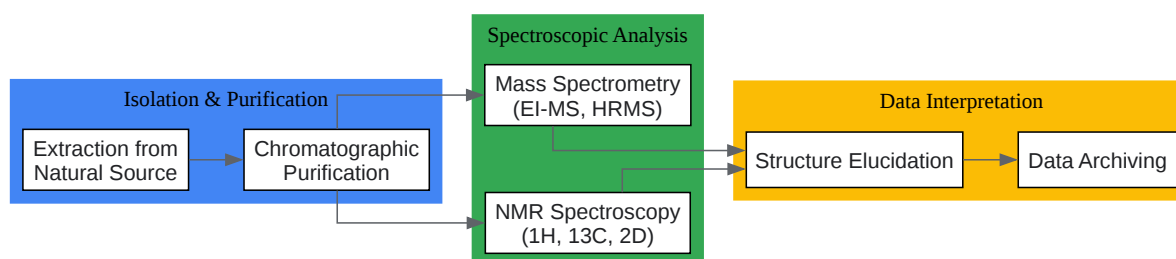
- **Sample Preparation:** A sample of **Phomarin** (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or acetone-d<sub>6</sub>) in an NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** For <sup>1</sup>H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay optimized for quantitative analysis if required. For <sup>13</sup>C NMR, a proton-decoupled experiment would be performed.
- **Data Processing:** The acquired free induction decays (FIDs) would be Fourier transformed, phased, and baseline corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## General Mass Spectrometry Protocol

- **Sample Introduction:** The sample would be introduced into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for anthraquinones, typically performed at 70 eV.
- **Mass Analysis:** The generated ions would be separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The resulting mass spectrum would be analyzed to identify the molecular ion and characteristic fragment ions.

## Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a natural product like **Phomarin**.



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Caption: Workflow for Spectroscopic Analysis of **Phomarin**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Phomarin**. For definitive structural confirmation and further research, it is highly recommended to obtain experimental data under well-defined conditions. The provided information serves as a valuable resource for researchers in the field of natural products and drug development.

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